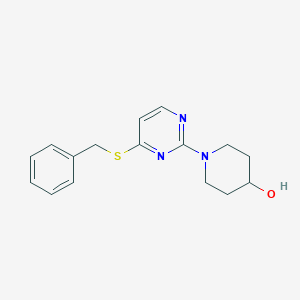
1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a benzylsulfanyl group and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a benzylsulfanyl pyrimidine under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.
Benzylsulfanyl derivatives: Compounds with benzylsulfanyl groups, such as benzylsulfanyl pyrimidines.
Pyrimidinyl derivatives: Compounds like pyrimidinyl piperidines.
Uniqueness: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzylsulfanyl and pyrimidinyl groups in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-benzylsulfanylpyrimidin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-14-7-10-19(11-8-14)16-17-9-6-15(18-16)21-12-13-4-2-1-3-5-13/h1-6,9,14,20H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDPECTWUUHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B6982208.png)
![[2-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]methanol](/img/structure/B6982211.png)
![Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate](/img/structure/B6982217.png)
![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B6982218.png)
![6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile](/img/structure/B6982227.png)
![6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile](/img/structure/B6982229.png)
![N-ethyl-4-[(2-ethyl-1,2,4-triazol-3-yl)methylamino]benzamide](/img/structure/B6982231.png)
![4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide](/img/structure/B6982238.png)
![tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate](/img/structure/B6982250.png)
![[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol](/img/structure/B6982255.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B6982258.png)
![1-[4-[2-[(4-Benzylsulfanylpyrimidin-2-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B6982266.png)
![2,6-dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6982277.png)
![2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6982285.png)
